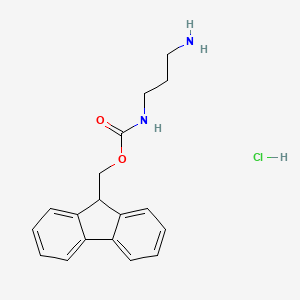

Fmoc-dap hcl

Description

BenchChem offers high-quality Fmoc-dap hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-dap hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.ClH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDYFLMAHOWVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-L-2,3-Diaminopropionic Acid HCl: The Branching Architect

Technical Guide & Application Note

Executive Summary

Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-HCl) is a specialized, non-proteinogenic amino acid derivative used primarily as a scaffold for synthesizing orthogonal building blocks (e.g., Fmoc-Dap(Alloc)-OH) or as a precursor for peptide branching and "stapling."[1] Unlike standard Fmoc-amino acids, the commercially available HCl salt form presents a unique challenge: it possesses a free, protonated

Critical Warning: This reagent cannot be used directly in standard Solid-Phase Peptide Synthesis (SPPS) coupling cycles without prior side-chain protection.[1] Doing so will result in immediate self-polymerization and termination of the peptide sequence.[1] This guide details the physicochemical properties of the scaffold, the protocol for converting it into a usable SPPS building block, and the workflow for creating branched peptide architectures.

Part 1: Molecular Architecture & Physicochemical Profile[1]

The utility of Fmoc-Dap-HCl lies in its structural distinctiveness compared to its homologs, Ornithine (Orn) and Lysine (Lys).[1] The short single-carbon spacer between the

Structural Comparison & Sterics

| Feature | Dap (Diaminopropionic Acid) | Dab (Diaminobutyric Acid) | Orn (Ornithine) | Lys (Lysine) |

| Side Chain Length | 1 Carbon ( | 2 Carbons | 3 Carbons | 4 Carbons |

| Steric Bulk | High (Proximity to backbone) | Moderate | Low | Low |

| Side Chain pKa | ~6.2 – 6.4 | ~8.9 | ~10.5 | ~10.5 |

| Primary Utility | Branching, Stapling, PNA | Turn induction | Cationic charge | Cationic charge |

The pKa Factor

The most critical property of Fmoc-Dap-HCl is the anomalously low pKa of its

-

Mechanism: The proximity of the electron-withdrawing

-amine (protected by Fmoc) and the carboxylic acid inductively destabilizes the protonated state of the -

Implication: At physiological pH (7.4), a significant portion of Dap side chains are uncharged (nucleophilic), unlike Lysine which remains protonated.[1] This makes Dap residues highly reactive for post-translational modifications or chemical ligation but reduces their utility as purely cationic spacers.[1]

Solubility and Stability (The HCl Salt)

-

Solubility: The HCl salt is highly soluble in water, methanol, and DMSO. It has poor solubility in pure DCM and moderate solubility in DMF.[1]

-

Handling: The salt is hygroscopic. It must be stored at +2°C to +8°C under desiccant.[1]

-

The "Trap": In DMF, the HCl salt may appear dissolved but can precipitate upon addition of base (DIEA) if the concentration is too high, or conversely, the free amine generated can undergo rapid intramolecular lactamization if the C-terminus is activated.

Part 2: Synthetic Utility & The "Forbidden" Direct Coupling

Why Direct Coupling Fails

Attempting to use Fmoc-Dap-HCl directly in an automated synthesizer (e.g., activating with DIC/Oxyma) is a common error.[1]

-

Neutralization: The coupling base (DIEA/NMM) neutralizes the HCl salt, exposing the free

-amine. -

Competition: The exposed

-amine is a primary amine, similar to the N-terminus of the growing peptide chain.[1] -

Self-Acylation: The activated carboxyl group of one Fmoc-Dap molecule will react with the

-amine of another, forming oligomers (Fmoc-Dap-Dap-Dap...) in solution before it can couple to the resin.[1]

The Correct Workflow: Derivatization

Fmoc-Dap-HCl acts as the "Hub" for creating orthogonal derivatives.[1] The user must first protect the side chain with a group that can be removed under conditions different from Fmoc (base-labile) and the peptide-resin linker (acid-labile).[1][2][3]

Common Derivatives Synthesized from Fmoc-Dap-HCl:

-

Fmoc-Dap(Alloc)-OH: Side chain removable with Pd(PPh

) -

Fmoc-Dap(Mtt)-OH: Side chain removable with 1% TFA (Hyper-acid labile).[1]

-

Fmoc-Dap(N

)-OH: Azide handle for Click Chemistry.[1]

Part 3: Visualization of Chemical Logic

The following diagram illustrates the transformation of the Fmoc-Dap-HCl core into usable building blocks and their subsequent application in branching.

Caption: Workflow converting the reactive Fmoc-Dap-HCl core into orthogonal derivatives (Yellow) for use in branched peptide synthesis (Blue/Green).

Part 4: Experimental Protocols

Protocol A: Synthesis of Fmoc-Dap(Alloc)-OH from Fmoc-Dap-HCl

Use this protocol to convert the raw salt into a reagent suitable for branched peptide synthesis.[1]

Reagents:

-

Allyl chloroformate (Alloc-Cl) (1.1 eq)[1]

-

Sodium Bicarbonate (NaHCO

) (2.5 eq)[1] -

Solvent: Water/Dioxane (1:1 v/v)[1]

Step-by-Step:

-

Dissolution: Dissolve Fmoc-Dap-OH·HCl in Water/Dioxane (1:1).[1] The solution will be acidic.[6]

-

Neutralization: Add NaHCO

slowly at 0°C. Monitor pH; ensure it reaches ~8–9. Note: The first equivalent neutralizes the HCl; the rest scavenges the acid produced during Alloc protection. -

Acylation: Dropwise add Alloc-Cl while maintaining the temperature at 0°C. Stir for 1 hour, then allow to warm to Room Temperature (RT) for 3 hours.

-

Workup:

-

Validation: Verify by LC-MS. Expected Mass: MW(Fmoc-Dap) + MW(Alloc) - H.[1]

Protocol B: Site-Specific Branching on Solid Support

Use this protocol once you have synthesized or purchased Fmoc-Dap(Alloc)-OH.[1]

Reagents:

-

Resin-bound peptide with N-terminal Fmoc-Dap(Alloc).

-

Deprotection Cocktail: Phenylsilane (20 eq) and Pd(PPh

)

Step-by-Step:

-

Main Chain Assembly: Couple Fmoc-Dap(Alloc)-OH using standard DIC/Oxyma conditions. Continue synthesizing the linear "main chain" peptide.

-

Alloc Removal (The Branch Point):

-

Branch Coupling: The

-amine is now free.[1]

Part 5: Troubleshooting & Quality Control

Solubility in SPPS Solvents

If you are attempting to dissolve Fmoc-Dap-HCl for solution-phase modification:

-

DMF: Soluble, but requires slow addition. If "gelling" occurs, add a small amount of water (<5%) or methanol.[1]

-

NMP: Better solubility than DMF for the salt form.

Analytical Challenges (HPLC)

-

Peak Broadening: Due to the zwitterionic nature of the free acid/free amine, Fmoc-Dap derivatives often show broad peaks on C18 columns.

-

Fix: Use a buffer with higher ionic strength (e.g., 0.1% TFA + 20mM Ammonium Acetate) or perform analysis at pH 2.5 to ensure full protonation.[1]

Storage

-

Hygroscopicity: The HCl salt absorbs water rapidly. Wet Fmoc-Dap-HCl hydrolyzes the Fmoc group over time (autocatalytic deprotection).[1]

-

Requirement: Store in a desiccator at -20°C. Warm to RT before opening the bottle.

References

-

PubChem. (2025).[1] Fmoc-L-2,3-diaminopropionic acid hydrochloride. National Library of Medicine. [Link][1]

-

Journal of Peptide Science. (2015). Advances in Fmoc solid-phase peptide synthesis. Wiley Online Library. [Link][1]

Sources

- 1. Fmoc-Dap(Fmoc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Dap(Fmoc)-OH | C33H28N2O6 | CID 2756104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fmoc-Dap-OH | C18H18N2O4 | CID 688638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Molecular weight and CAS number for Fmoc-L-2,3-diaminopropionic acid hydrochloride

[1][2][3][4]

Executive Technical Summary

Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH[1][2]·HCl) is a specialized amino acid building block characterized by a shorter side chain than lysine or ornithine. This structural constraint is invaluable for studying structure-activity relationships (SAR) by restricting conformational freedom in peptide backbones.

Unlike standard orthogonally protected derivatives (e.g., Fmoc-Dap(Boc)-OH), the hydrochloride salt form presents a free, protonated

Core Chemical Identity

| Parameter | Technical Specification |

| Chemical Name | |

| Common Synonyms | Fmoc-Dap-OH[2][3][4][5]·HCl; Fmoc-3-amino-L-alanine hydrochloride |

| CAS Number (HCl Salt) | 212688-53-4 (Specific to Hydrochloride form) |

| CAS Number (Parent) | 181954-34-7 (Refers to the Zwitterion/Free Base) |

| Molecular Formula | |

| Molecular Weight | 362.81 g/mol (Salt); 326.35 g/mol (Free Base) |

| Chirality | L-Configuration (S-isomer) |

| Appearance | White to off-white crystalline powder |

Chemical Structure & Properties

The compound features the base-labile Fmoc group on the

Structural Visualization

The following diagram illustrates the functional connectivity and reactive sites of Fmoc-Dap-OH·HCl.

Figure 1: Structural connectivity of Fmoc-Dap-OH·HCl highlighting the orthogonally reactive β-amine salt.

Solubility & Stability Profile

-

Solubility: High solubility in DMF (Dimethylformamide) and DMSO. Moderate solubility in Methanol/Water mixtures. Limited solubility in non-polar solvents (DCM, Chloroform) due to the ionic HCl salt character.

-

Stability: Hygroscopic. Must be stored at +2°C to +8°C (or -20°C for long-term) under desiccant. The Fmoc group is stable to acid but sensitive to secondary amines (piperidine).

Application Workflows in Drug Development

A. Pre-Coupling Derivatization (The "Free Amine" Advantage)

Most commercial Dap derivatives come with Boc or Alloc protection on the side chain. The HCl salt form is specifically chosen when the scientist intends to modify the side chain before peptide assembly.

Scenario: A researcher needs to install a "Click" chemistry handle (Azide) or a fluorophore on the side chain before incorporating the amino acid into the peptide. Advantage: Using Fmoc-Dap-OH[2]·HCl avoids the need to buy expensive Fmoc-Dap(N3)-OH or perform a deprotection step on Fmoc-Dap(Boc)-OH.

B. Synthesis of Branched Peptides (Dendrimers)

Fmoc-Dap-OH·HCl serves as a branching point. By neutralizing the HCl salt in situ, both the

C. Workflow Diagram: Site-Specific Modification

The following logic flow demonstrates the conversion of Fmoc-Dap-OH·HCl into a functionalized building block.

Figure 2: Strategic workflow for converting Fmoc-Dap-OH·HCl into specialized building blocks.

Experimental Protocol: Conversion to Fmoc-Dap(N3)-OH

Objective: Synthesize Fmoc-L-2-amino-3-azidopropionic acid from the HCl salt for use in CuAAC Click Chemistry.

Reagents:

-

Imidazole-1-sulfonyl azide hydrochloride (Diazotransfer reagent) (1.2 eq)

-

Potassium Carbonate (

) (2.5 eq) -

Copper(II) Sulfate pentahydrate (

) (Catalytic, 0.01 eq) -

Solvent: Methanol (

) / Water (

Methodology:

-

Dissolution: Dissolve Fmoc-Dap-OH·HCl in

(2:1 v/v). The solution may be slightly acidic; adjust pH to ~8.0 using -

Diazotransfer: Add the Imidazole-1-sulfonyl azide salt and the catalytic copper sulfate.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The starting amine (ninhydrin positive) should disappear.

-

Workup: Acidify carefully with 1M HCl to pH 2-3. Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over

, and concentrate. -

Validation: Verify identity via Mass Spectrometry (Expected ESI-MS [M+H]+: ~353.1).

References & Sourcing

The following authoritative sources validate the chemical identity and application data provided above.

-

Watanabe Chemical Industries. (2024). Product Datasheet: Fmoc-Dap-OH·HCl (CAS 212688-53-4).[5][6] Retrieved from

-

PubChem. (2024). Compound Summary: Fmoc-Dap derivatives. National Library of Medicine. Retrieved from

-

Sigma-Aldrich (Merck). (2024). Fmoc-Dap-OH (Zwitterion) Specification. Retrieved from [7]

-

Chem-Impex International. (2024). Fmoc-Amino Acids for SPPS. Retrieved from

(Note: While CAS 181954-34-7 refers to the zwitterion, the specific HCl salt utilized in the protocols above is identified by CAS 212688-53-4 or 487027-89-4 depending on the specific catalog registration, with 212688-53-4 being the standard for the monohydrochloride salt in peptide reagent catalogs.)

Sources

- 1. R36780| 212688-53-4| Fmoc-Dap-OH•HCl [njpeptide.com]

- 2. cwwda.go.ke [cwwda.go.ke]

- 3. Fmoc-Dap-OH | CAS 181954-34-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0 [sigmaaldrich.com]

- 5. 212688-53-4 Fmoc-Dap-OH・HCl | 渡辺化学工業株式会社 [watanabechem.co.jp]

- 6. 212688-53-4 Fmoc-Dap-OH・HCl | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 7. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7 [sigmaaldrich.com]

The Strategic Role of Fmoc-Dap in Peptidomimetic Drug Design

Content Type: Technical Whitepaper Subject: Fmoc-L-2,3-Diaminopropionic Acid (Fmoc-Dap) Scaffolds Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads

Executive Summary: The "Short-Chain" Advantage

In the landscape of peptidomimetic drug design, Fmoc-Dap (Fmoc-L-2,3-diaminopropionic acid) represents a critical tool for imposing rigid conformational constraints. While Lysine (4 carbons) and Ornithine (3 carbons) are standard for introducing cationic side chains, Dap (1 carbon) offers a unique steric profile. Its shortened side chain brings the distal amine significantly closer to the peptide backbone, enabling the formation of tight-turn mimics (β- and γ-turns) and rigid lactam bridges that larger homologs cannot achieve.

This guide details the physicochemical properties of the Fmoc-Dap scaffold, its application in constraining peptide geometry, and the orthogonal protection strategies required to deploy it successfully in Solid-Phase Peptide Synthesis (SPPS).

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The Homolog Series: Steric and Electronic Impact

The utility of Dap lies in its differences from its higher homologs. By reducing the methylene spacer count, Dap alters both the reach of the side chain and the pKa of the distal amine.

| Amino Acid | Side Chain Length (Carbons) | Distal Amine pKa (approx.) | Primary Structural Utility |

| Dap (Diaminopropionic acid) | 1 | ~6.3 – 7.9 | Tight turns, pH-switches, Rigid constraints |

| Dab (Diaminobutyric acid) | 2 | ~9.4 | Intermediate constraints |

| Orn (Ornithine) | 3 | ~10.5 | Loose constraints, non-natural cationic |

| Lys (Lysine) | 4 | ~10.5 | Native interactions, flexible bridging |

The pKa Anomaly and pH-Switching

Unlike Lysine, the

-

Implication: Dap residues can act as pH sensors .[1] At pH 7.4, a significant fraction may be uncharged, but in the acidic endosome (pH 5.0), they become protonated. This property is exploited in cell-penetrating peptides (CPPs) to facilitate endosomal escape.

Structural Utility in Drug Design[6]

Lactam Bridging for Conformational Constraint

The primary application of Fmoc-Dap is the synthesis of side-chain-to-side-chain cyclic peptides. A lactam bridge formed between Dap and Asp (Aspartic Acid) creates a smaller ring size than a Lys-Glu bridge, significantly restricting the conformational freedom of the peptide backbone.

-

Dap-Asp Bridge: Creates a compact ring often mimicking a

-turn. -

Dap-Glu Bridge: Slightly larger, often used to stabilize

-helical turns.

Visualization: The Homolog Steric Comparison

The following diagram illustrates the side-chain length disparity that drives the conformational rigidity of Dap-based peptidomimetics.

Figure 1: Comparative reach of diamino acid side chains. Dap's short linker (red) forces the backbone into rigid conformations upon cyclization, unlike the flexible tether of Lysine (blue).

Experimental Protocols: Orthogonal Protection & Synthesis

To successfully utilize Fmoc-Dap in SPPS, one must select the correct side-chain protecting group to allow selective deprotection without affecting the N-terminal Fmoc or the acid-labile side chains (tBu, Trt, Pbf).

Decision Matrix: Selecting the Right Derivative

-

Fmoc-Dap(Boc)-OH: Use for standard linear sequences where the amine remains free after cleavage.

-

Fmoc-Dap(Alloc)-OH: Gold Standard for Cyclization. Allows selective deprotection on-resin using Palladium (Pd).

-

Fmoc-Dap(ivDde)-OH: Alternative for cyclization; deprotected with hydrazine (can migrate to Lys, use with caution).

-

Fmoc-Dap(Mtt)-OH: Highly acid-sensitive (1% TFA). Useful for mild on-resin deprotection but risky if not handled quickly.

Protocol: On-Resin Lactamization (Alloc Strategy)

This protocol describes the formation of a lactam bridge between Dap(Alloc) and Glu(OAll) (or Asp(OAll)).

Reagents Required:

-

Pd(PPh

) -

Phenylsilane (PhSiH

) or Morpholine (Scavengers)

Step-by-Step Methodology:

-

Peptide Assembly:

-

Synthesize the linear peptide using standard Fmoc SPPS.

-

Incorporate Fmoc-Dap(Alloc)-OH and Fmoc-Glu(OAll)-OH at the bridging positions.

-

Ensure the N-terminal Fmoc is on (or acetylated) to prevent N-terminal cyclization.

-

-

Alloc Deprotection (The "Pd" Step):

-

Wash resin with DCM (3x).[3]

-

Catalyst Solution: Dissolve Pd(PPh

) -

Reaction: Add solution to resin under Argon/Nitrogen (strictly oxygen-free). Shake for 30 mins.

-

Repeat: Drain and repeat with fresh catalyst solution for another 30 mins.

-

Wash: Wash extensively with DCM, then DMF, then 0.5% DIPEA in DMF (to remove Pd complex), then Sodium Diethyldithiocarbamate (0.02 M in DMF) to scavenge residual Palladium.

-

-

Cyclization:

-

The side chains of Dap (amine) and Glu (acid) are now free.

-

Activation: Add PyBOP (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

-

Time: Shake for 2–4 hours. Monitor via Kaiser test (Ninhydrin).

-

Note: If Kaiser test is positive (blue), recouple.

-

-

Final Cleavage:

Visualization: Orthogonal Protection Workflow

The following diagram maps the critical decision path for using Dap derivatives in complex synthesis.

Figure 2: Selection guide for Fmoc-Dap protecting groups based on synthetic goals.

Troubleshooting & Optimization

Diketopiperazine (DKP) Formation

A major risk when using Fmoc-Dap at the C-terminus (or penultimate position) is the formation of diketopiperazines. The nucleophilic side-chain amine (after deprotection) can attack the C-terminal ester linkage, cleaving the dipeptide from the resin.

-

Solution: Use Trityl (Trt) or 2-Chlorotrityl resins which are sterically bulky and prevent this attack. Avoid simple Wang resins for C-terminal Dap.

Incomplete Cyclization

Dap lactamization is sterically demanding due to the short side chain.

-

Solution: Use HATU or HOAt instead of HBTU/PyBOP for difficult cyclizations. Perform the reaction in a lower concentration of solvent to favor intramolecular reaction over intermolecular dimerization.

References

-

National Institutes of Health (PMC). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. [Link]

-

Frontiers in Drug Discovery. Peptidomimetics: Synthetic Tools for Drug Discovery and Development. [Link]

-

Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]

-

CEM Corporation. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. [Link]

Sources

An In-depth Technical Guide to the Solubility Characteristics of Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH·HCl) in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH·HCl), a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of a key primary amine in the peptide backbone. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring efficient coupling, and ultimately achieving high-purity synthetic peptides. This document delves into the theoretical and practical aspects of the solubility of Fmoc-Dap-OH·HCl, presents a detailed protocol for its empirical determination, and discusses the implications for peptide synthesis workflows.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis hinges on the efficient and complete coupling of protected amino acids at each step of chain elongation. Poor solubility of an Fmoc-amino acid derivative can lead to several critical issues, including incomplete reactions that result in deletion sequences and the formation of impurities that are often difficult to remove during purification.[1] The choice of solvent is therefore not a trivial matter but a critical parameter that directly impacts yield and purity.[2]

Fmoc-Dap-OH·HCl presents a unique solubility profile due to the presence of the bulky, hydrophobic Fmoc group and the polar, charged hydrochloride salt of the side-chain amine. This duality governs its interaction with different organic solvents. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively manage the solubility of this important reagent.

Physicochemical Properties of Fmoc-Dap-OH·HCl

A fundamental understanding of the physicochemical properties of Fmoc-Dap-OH·HCl is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₈N₂O₄·HCl | [1] |

| Molecular Weight | 362.81 g/mol | [1] |

| Appearance | White to off-white powder | |

| Structure |

The presence of the fluorenylmethoxycarbonyl (Fmoc) group imparts significant hydrophobicity, while the free carboxylic acid and the protonated side-chain amine (as a hydrochloride salt) introduce polar, hydrophilic character. This amphipathic nature suggests that optimal solubility will be found in polar aprotic solvents capable of solvating both the hydrophobic and hydrophilic regions of the molecule.

Expected and Observed Solubility in Common Organic Solvents

While exhaustive quantitative solubility data for Fmoc-Dap-OH·HCl is not extensively published, we can infer its likely behavior based on the known solubility of other Fmoc-amino acids and the influence of the hydrochloride salt.[3][4] The presence of the HCl salt is expected to increase its polarity compared to the free base form.[5]

Table of Expected Solubility:

| Solvent | Solvent Type | Expected Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent at solvating both the Fmoc group and the charged side chain. The most common solvent for SPPS.[6] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar to DMF, with a slightly higher polarity, making it an excellent solvent for many Fmoc-amino acids.[4] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Low to Moderate | While it can dissolve the Fmoc group, its lower polarity makes it less effective at solvating the hydrochloride salt. Some Fmoc-amino acids have limited solubility in DCM.[2] |

| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | Less effective at solvating charged species compared to DMF or NMP. |

| Methanol (MeOH) | Polar Protic | Moderate | The protic nature can facilitate the solvation of the hydrochloride salt, and it can interact with the polar groups. The optical rotation of a related compound, Fmoc-D-Dap-OH, has been measured in a mixture of methanol and HCl, indicating its solubility in this medium.[5] |

| Water (H₂O) | Polar Protic | Low | Fmoc-protected amino acids are generally sparingly soluble in water.[7] The presence of the HCl salt may slightly increase its aqueous solubility, particularly at a lower pH. |

Experimental Protocol for Determining Solubility

For applications requiring precise solubility data, direct experimental determination is essential. The following protocol outlines a robust method for quantifying the solubility of Fmoc-Dap-OH·HCl in a given organic solvent.[8][9]

Materials and Equipment

-

Fmoc-Dap-OH·HCl (high purity)

-

Organic solvents of interest (e.g., DMF, NMP, DMSO, DCM)

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-Dap-OH·HCl (e.g., 50 mg) into a series of vials.

-

To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Fmoc-Dap-OH·HCl of known concentrations.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of Fmoc-Dap-OH·HCl.

Practical Implications for Solid-Phase Peptide Synthesis

-

Solvent Selection: For most applications, DMF or NMP are the recommended solvents for dissolving Fmoc-Dap-OH·HCl due to their excellent solvating properties for a wide range of protected amino acids.[4][6]

-

Dissolution Technique: To facilitate dissolution, particularly in less optimal solvents, sonication or vortexing can be employed.[9] It is crucial to ensure complete dissolution before adding the amino acid solution to the synthesis resin.

-

Concentration Considerations: The concentration of the Fmoc-Dap-OH·HCl solution should be carefully considered. While higher concentrations can drive the coupling reaction forward, they also increase the risk of precipitation if the solubility limit is approached.

-

Troubleshooting Poor Coupling: If poor coupling efficiency is observed with Fmoc-Dap-OH·HCl, insolubility should be considered as a potential cause. Verifying the clarity of the amino acid solution before coupling is a critical quality control step.

Conclusion

The solubility of Fmoc-Dap-OH·HCl in organic solvents is a critical parameter for its successful application in solid-phase peptide synthesis. While it is expected to be highly soluble in polar aprotic solvents such as DMF and NMP, empirical determination is recommended for applications requiring precise concentration control. The experimental protocol provided in this guide offers a reliable method for obtaining accurate solubility data. By understanding the physicochemical properties of Fmoc-Dap-OH·HCl and applying the principles outlined herein, researchers can optimize their peptide synthesis workflows, leading to higher yields and purities of their target peptides.

References

- A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. Benchchem.

- Solubility Information for Related Fmoc-Protected Compounds. Smolecule.

- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

- Nα-Fmoc-D-2,3-diaminopropionic acid. Chem-Impex.

- Fmoc-Dap(Fmoc)-OH >= 97.0 HPLC 201473-90-7. MilliporeSigma.

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul

- Fmoc-DAP*HCl | CAS 210767-37-6. Santa Cruz Biotechnology.

- Fmoc-L-Dap-OH∙HCl. Advanced ChemTech.

- Solubility Guidelines for Peptides. MilliporeSigma.

- Solvents for Solid Phase Peptide Stynthesis Contents. AAPPTec.

- Technical Support Inform

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- mono-Fmoc 1,3-diaminopropane hydrochloride Novabiochem 210767-37-6. Sigma-Aldrich.

- Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candid

- Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC.

- Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH.

- Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides.

- Peptide Handling Guideline.

- Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM a.

- Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide. Benchchem.

- Solubility of Fmoc protected amino acids used in Project C.

- Solubility in DCM. Reddit.

- Fmoc-Dap-OH >= 97.0 HPLC 181954-34-7. Sigma-Aldrich.

- N-Fmoc-N'-Boc-L-2,3-Diaminopropionic acid. Chongqing Chemdad Co., Ltd.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- An In-depth Technical Guide to the Structure and Synthesis of Fmoc-L-Dap(N3)-OH. Benchchem.

- Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell M

Sources

- 1. Fmoc-DAP*HCl | CAS 210767-37-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.smolecule.com [pdf.smolecule.com]

Technical Guide: Fmoc-Dap in Advanced Peptide Engineering and Drug Discovery

An In-depth Technical Guide on the Applications of Fmoc-Dap in Research.

Executive Summary

Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap) is a critical non-proteinogenic amino acid tool in modern peptide chemistry. Distinguished by its single-carbon side chain, Dap offers a unique steric profile compared to its longer homologs, Ornithine (3-carbon) and Lysine (4-carbon). This structural constraint is invaluable for Structure-Activity Relationship (SAR) studies, the synthesis of conformationally constrained cyclic peptides, and the development of precise bioconjugates.

This guide provides a technical roadmap for researchers utilizing Fmoc-Dap. It details orthogonal protection strategies, specific applications in lactamization and "click" chemistry, and field-proven protocols for selective deprotection.

Chemical Architecture & Steric Properties

The utility of Fmoc-Dap lies in its minimal side-chain length. In peptide engineering, the distance between the peptide backbone and the functional amine dictates the flexibility and reach of the residue.

Comparative Side-Chain Topology

| Amino Acid | Abbr. | Side Chain Structure | Carbon Linker Length | Primary Application |

| Diaminopropionic Acid | Dap | –CH(NH₂) | 1 Carbon | Tight turns, FRET probes, SAR |

| Diaminobutyric Acid | Dab | –(CH₂)₂–NH₂ | 2 Carbons | Intermediate constraints |

| Ornithine | Orn | –(CH₂)₃–NH₂ | 3 Carbons | Non-natural basicity, metabolic stability |

| Lysine | Lys | –(CH₂)₄–NH₂ | 4 Carbons | Native protein structure, flexible conjugation |

Scientific Insight: Replacing a Lysine with Dap in a bioactive peptide dramatically reduces the entropic freedom of the side chain. If the amine is involved in a salt bridge or hydrogen bond, this substitution can "lock" the peptide into a high-affinity conformation or, conversely, destabilize the interaction to map the binding pocket's depth.

Orthogonal Protection Strategies: The Dap Toolbox

The power of Fmoc-Dap in Solid Phase Peptide Synthesis (SPPS) is realized through orthogonal protection of its

Decision Logic for Derivative Selection

Figure 1: Decision tree for selecting the appropriate Fmoc-Dap derivative based on downstream chemical requirements.

Core Applications

A. Constrained Peptides via Lactamization

Cyclization via a lactam bridge (amide bond) between side chains is a primary use of Fmoc-Dap.

-

Mechanism: A covalent bond is formed between the

-amine of Dap and the carboxylate of Aspartic Acid (Asp) or Glutamic Acid (Glu). -

Impact: A Dap-Asp bridge creates a smaller ring size (i, i+4 spacing) compared to Lys-Asp , forcing the peptide backbone into a tighter turn. This is often used to mimic

-turns or stabilize

B. Bioconjugation & FRET Probes

Fmoc-Dap serves as an anchor for fluorophores.[2]

-

FRET Efficiency: Because Dap has a short side chain, attaching a donor/acceptor dye to it positions the fluorophore closer to the peptide backbone than a Lysine attachment would. This reduces the "wobble" of the dye, leading to more accurate distance measurements in FRET assays.

C. Antibody-Drug Conjugates (ADCs)

While Cysteine and Lysine are standard for ADCs, Fmoc-Dap(N3)-OH (Azido-Dap) allows for site-specific conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This bioorthogonal reaction ensures the drug payload is attached only at the Dap residue, preventing heterogeneous mixtures common with Lysine conjugation.

Detailed Experimental Protocols

These protocols assume standard Fmoc SPPS conditions (Rink Amide or Wang Resin).

Protocol A: Selective Removal of Alloc (Allyloxycarbonyl)

Used when Fmoc-Dap(Alloc)-OH is incorporated for on-resin modification while preserving the N-terminal Fmoc and side-chain Boc groups.

Reagents:

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

-

Scavenger: Phenylsilane (PhSiH₃) or Morpholine.

-

Solvent: Dry Dichloromethane (DCM).

Step-by-Step:

-

Preparation: Ensure the resin is washed with dry DCM. Oxygen poisons the Pd catalyst; argon sparging is recommended.

-

Cocktail Prep: Dissolve Pd(PPh₃)₄ (0.1 – 0.2 eq) and Phenylsilane (10 – 20 eq) in dry DCM.

-

Reaction: Add the cocktail to the resin. Shake gently for 30 minutes under inert atmosphere.

-

Repetition: Drain and repeat Step 3 with a fresh cocktail to ensure complete removal.

-

Catalyst Wash (Critical): The resin will likely be brown/grey. Wash extensively with:

-

Validation: Perform a Kaiser test. A blue positive result indicates the free

-amine is available.

Protocol B: Selective Removal of Mtt (4-Methyltrityl)

Used for exposing the Dap amine using mild acid, leaving Boc/tBu protecting groups intact.

Reagents:

-

Acid: 1% Trifluoroacetic Acid (TFA) in DCM.

-

Scavenger: 5% Triisopropylsilane (TIS) or Methanol (to prevent retritylation).

Step-by-Step:

-

Flow Wash: Do not incubate for long periods. Add the 1% TFA/DCM solution to the resin.

-

Cycle: Shake for 2 minutes, then drain immediately.

-

Repeat: Repeat this process 5–10 times. The yellow color of the trityl cation in the filtrate will fade as the reaction completes.

-

Neutralization: Wash immediately with 5% DIPEA in DMF (3x) to neutralize the resin before coupling.

-

Note: Extended exposure (>30 mins) or higher TFA concentrations (>5%) will begin to cleave Boc groups.

Protocol C: On-Resin Lactamization (Dap-Asp Bridge)

Workflow for creating a cyclic peptide.

Figure 2: Workflow for on-resin lactamization using orthogonal Alloc/Allyl protection.

-

Design: Incorporate Fmoc-Dap(Alloc)-OH and Fmoc-Asp(OAll)-OH (Aspartate Allyl ester) at the bridging positions.

-

Deprotection: Use Protocol A (above) to remove both the Alloc (from Dap) and Allyl (from Asp) simultaneously.

-

Cyclization:

-

Reagents: PyBOP (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF.

-

Time: Shake for 2–4 hours.

-

Monitoring: Kaiser test should go from Blue (free amine) to Colorless (cyclized).

-

-

Completion: Continue with N-terminal Fmoc removal or final cleavage.

References

-

National Institutes of Health (NIH). (2024). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]

-

Mesa Labs. (2024). SPPS Tips For Success: Minimizing Side Reactions. Retrieved from [Link]

Sources

Methodological & Application

Solid phase peptide synthesis protocol using Fmoc-dap hcl

Application Note: Advanced Solid Phase Peptide Synthesis (SPPS) Integration of Fmoc-L-2,3-Diaminopropionic Acid (Dap)

Executive Summary

L-2,3-Diaminopropionic acid (Dap) is a non-canonical amino acid critical for developing peptide staples, creating lactam bridges, and serving as a conjugation handle for fluorophores or drugs. Its structural unique feature—a primary amine on the

This guide details the protocol for incorporating Fmoc-Dap derivatives into SPPS. It specifically addresses the handling of Fmoc-Dap-OH·HCl (hydrochloride salts), orthogonal side-chain deprotection (Alloc/Dde), and strategies to mitigate

Reagent Selection & Chemical Logic

The choice of Dap derivative dictates the synthetic pathway. The "HCl" designation in your request likely refers to the salt form of the reagent, which requires specific neutralization steps to prevent coupling failure.

| Reagent Derivative | Primary Application | Deprotection Condition | Critical Handling Note |

| Fmoc-Dap(Boc)-OH | Linear sequences; N-terminal amines. | TFA (Final Cleavage) | Standard usage.[1] Stable to Piperidine. |

| Fmoc-Dap(Alloc)-OH | Branching/Cyclization (Lactam bridges).[2] | Pd(PPh | Requires inert atmosphere for deprotection. |

| Fmoc-Dap(Dde)-OH | Orthogonal labeling (Fluorophores). | Hydrazine (Orthogonal) | Prone to amine migration; use carefully. |

| Fmoc-Dap-OH·HCl | Rare. Direct side-chain modification. | N/A (Unprotected) | MUST neutralize HCl with base (DIEA) in situ. |

Critical Considerations (The "Why" Behind the Protocol)

The HCl Salt Factor

If your reagent is supplied as a hydrochloride salt (Fmoc-Dap-OH·HCl), the amine is protonated (

-

Solution: You must add an organic base (DIEA or NMM) stoichiometrically equivalent to the HCl content during the activation step to release the free acid for coupling.

Racemization & -Elimination

Dap is structurally prone to racemization because the electron-withdrawing nature of the

-

Risk: Strong bases (high % DIEA) and high temperatures promote

-elimination (formation of dehydroalanine) and racemization. -

Mitigation: Use DIC/Oxyma Pure activation (neutral pH) rather than HATU/DIEA (basic pH). Avoid pre-activation times >5 minutes.

Protocol 1: Standard Coupling of Fmoc-Dap-OH·HCl

Use this protocol for linear incorporation or when using the HCl salt form.

Materials:

-

Resin (Rink Amide or Wang, 0.5 mmol/g loading)

-

Fmoc-Dap derivative (e.g., Fmoc-Dap(Boc)-OH or Fmoc-Dap-OH[2]·HCl)

-

Activator: DIC (Diisopropylcarbodiimide)

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[3]

-

Base: DIEA (N,N-Diisopropylethylamine) – Only if using HCl salt

-

Solvent: DMF (N,N-Dimethylformamide), peptide grade[2][]

Step-by-Step Workflow:

-

Resin Preparation: Swell resin in DMF for 30 mins.

-

Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

-

Activation (The Critical Step):

-

Scenario A: Standard Fmoc-Dap(Boc)-OH (Free Acid)

-

Dissolve 3.0 eq of AA in DMF.

-

Add 3.0 eq Oxyma Pure.

-

Add 3.0 eq DIC.

-

Pre-activate for 2 minutes.

-

-

Scenario B: Fmoc-Dap-OH·HCl (Salt Form)

-

Dissolve 3.0 eq of AA·HCl in DMF.

-

Add 3.0 eq Oxyma Pure.

-

Add 3.0 eq DIEA (Crucial to neutralize HCl).

-

Add 3.0 eq DIC.

-

Pre-activate for 2 minutes.

-

-

-

Coupling: Transfer solution to resin. Shake at Room Temperature for 60–90 minutes.

-

Note: Do not heat Dap couplings >50°C to avoid racemization.

-

-

Monitoring: Perform Kaiser Test. If not blue (incomplete), recouple using HATU/DIEA (1:1:2 ratio) for 30 mins.

Protocol 2: Orthogonal Alloc Deprotection (For Branching)

Use this when creating cyclic peptides or branching off the Dap side chain.

Reagents:

-

Catalyst: Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

) -

Solvent: Dry DCM (Dichloromethane)

Workflow:

-

Wash: Wash resin with dry DCM (3x) to remove DMF (DMF can poison Pd catalysts if wet).

-

Catalyst Preparation:

-

Dissolve Pd(PPh

) -

Note: This solution is light-sensitive and oxygen-sensitive. Prepare immediately before use.

-

-

Reaction: Add solution to resin. Shake gently under Nitrogen/Argon for 30 minutes.

-

Repeat: Drain and repeat step 3 with fresh catalyst solution.

-

Wash:

-

Result: The Dap side chain is now a free amine (

), ready for branching or cyclization.

Visualization of Workflows

Figure 1: SPPS Decision Logic for Dap Integration

Caption: Decision logic for coupling Fmoc-Dap, highlighting the critical neutralization step for HCl salts.

Figure 2: Orthogonal Alloc Deprotection Pathway

Caption: Workflow for selective side-chain deprotection of Fmoc-Dap(Alloc)-OH using Palladium catalysis.

Troubleshooting & QC

| Observation | Probable Cause | Corrective Action |

| Low Coupling Yield | HCl salt not neutralized. | Ensure 1.0 eq DIEA is added to the activation mixture if using HCl salt. |

| Racemization (+1 Da shift) | High temperature or strong base. | Switch to DIC/Oxyma. Keep temp <40°C. Avoid pre-activation >5 min. |

| Black Beads after Alloc | Palladium precipitation. | Wash with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF. |

| Aggregation | Hydrophobic Dap derivatives. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.[8]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

-

Gomez-Martinez, P., et al. (1999). N-Alloc protecting group in solid-phase synthesis. Journal of the Chemical Society.

Sources

Application Note: Standard Coupling Conditions for Fmoc-Dap·HCl in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Strategic Overview

Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap) is a critical non-canonical amino acid used in the synthesis of peptide staples, conformational constraints, and branched ubiquitin-like modifications. However, when supplied as a hydrochloride salt (Fmoc-Dap·HCl) , it presents a unique chemical challenge that distinguishes it from standard Fmoc-amino acids.

The "Hidden" Variable: Stoichiometric Neutralization

Standard Fmoc-amino acids are typically supplied as free acids. In contrast, the ·HCl salt form contains an equimolar amount of hydrogen chloride trapped within the crystal lattice or protonating a free amine (depending on the specific derivative, e.g., Fmoc-Dap(H)·HCl vs. Fmoc-Dap(Boc)-OH).

Critical Mechanism: Direct addition of carbodiimides (DIC) or uronium salts (HBTU/HATU) to an acidic hydrochloride salt without prior neutralization will inhibit activation. The proton (

Core Directive: This protocol integrates an In-Situ Neutralization Step to convert the unreactive salt into a coupling-competent free species without inducing racemization or premature Fmoc cleavage.

Pre-Coupling Considerations

Chemical Derivatives & Orthogonality

Ensure you are using the correct side-chain protection for your application.[1][2]

| Derivative | Side-Chain Protection | Removal Condition | Application |

| Fmoc-Dap(Boc)-OH | tert-Butyloxycarbonyl | Acid (TFA) | Standard linear peptides; removed during global cleavage. |

| Fmoc-Dap(Alloc)-OH | Allyloxycarbonyl | Pd(PPh | Orthogonal; used for cyclic peptides (lactam bridges) or branching. |

| Fmoc-Dap(Mtt)-OH | Methyltrityl | 1% TFA in DCM | Highly acid-sensitive; used for on-resin modification. |

| Fmoc-Dap-OH·HCl | None (Free Amine) | N/A | RISK: Will cause branching/polymerization if not immediately acylated. |

The Beta-Elimination Risk

Dap residues are sterically smaller than lysine or ornithine but are highly prone to

-

Mitigation: Avoid prolonged exposure to piperidine. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) sparingly, as it accelerates elimination.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Amino Acid: Fmoc-Dap[4][5][6]·HCl derivative (e.g., Fmoc-Dap(Boc)-OH, supplied as salt).

-

Activator: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC/Oxyma.

-

Base: DIEA (N,N-Diisopropylethylamine).[1] Crucial for HCl neutralization.

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).

Workflow Diagram (DOT)

The following diagram illustrates the critical neutralization path required for HCl salts.

Caption: Critical workflow for Fmoc-Dap·HCl coupling showing the mandatory neutralization step prior to activation.

Step-by-Step Methodology

Step 1: Calculation & Weighing

Calculate reagents based on a 4-fold excess relative to the resin loading (0.1 mmol scale example).

-

Resin Loading: 0.1 mmol

-

Fmoc-Dap·HCl: 0.4 mmol

-

Coupling Reagent (HATU): 0.38 mmol (Slight deficit to prevent capping)

Step 2: Dissolution & Neutralization (The "HCl" Adjustment)

This is the most common point of failure.

-

Dissolve 0.4 mmol Fmoc-Dap·HCl in 2-3 mL dry DMF.

-

Neutralization: Add 1.0 equivalent of DIEA (relative to the amino acid) specifically to neutralize the HCl salt.

-

Calculation: 0.4 mmol × 129.24 g/mol (DIEA) / 0.742 g/mL density ≈ 70 µL DIEA .

-

Observation: The solution may warm slightly. Ensure complete dissolution.

-

Step 3: Activation[7]

-

Add the coupling reagent (e.g., 0.38 mmol HATU).[1]

-

Add the Activation Base : Add an additional 2.0 equivalents of DIEA (relative to AA) to drive the activation.

-

Total Base: You have now added ~3.0 equivalents total (1.0 for HCl neutralization + 2.0 for activation).

-

-

Allow to pre-activate for 30-60 seconds . Do not exceed 2 minutes to avoid racemization.

Step 4: Coupling[7][8]

-

Transfer the activated solution immediately to the reaction vessel containing the pre-swelled, deprotected resin.

-

Agitate (shake/vortex) at room temperature for 45–60 minutes .

-

Note: Dap couples relatively well, but steric bulk from the Fmoc group can slow kinetics slightly compared to Alanine.

-

Step 5: Monitoring & QC

Perform a Kaiser Test (Ninhydrin) on a few resin beads.[6]

-

Colorless/Yellow: Complete coupling.[6] Proceed to wash.[1][2][3][9][10][7][6]

-

Blue: Incomplete coupling.[1] Re-couple using fresh reagents (consider switching to DIC/Oxyma for the second coupling).

Troubleshooting & Optimization

Prevention of Dipeptide Formation

If using Fmoc-Dap-OH (Free Side Chain) , there is a high risk of the side chain amine reacting with the activated carboxylate of another Dap molecule, forming a dimer before it hits the resin.

-

Solution: Use orthogonally protected derivatives (Boc/Alloc).[4] If you must use free side chain Dap, use Symetric Anhydride activation (DIPCDI without HOBt/Base) and add slowly to the resin.

Aggregation (The "Difficult Sequence" Phenomenon)

If Dap is part of a hydrophobic stretch, coupling efficiency may drop.

-

Intervention: Add Chaotropic Salts to the coupling mixture.

-

0.1 M LiCl in DMF.

-

Or use NMP (N-methylpyrrolidone) instead of DMF as the solvent.

-

Beta-Elimination during Deprotection

After coupling Dap, the next deprotection step (removing Fmoc from Dap) is risky.

-

Optimization: Use 20% Piperidine + 0.1 M HOBt in DMF for deprotection. The acidic HOBt suppresses the base-catalyzed

-elimination mechanism while allowing Fmoc removal to proceed.

References

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

-

Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

-

CEM Corporation. (n.d.). Handling Acid Salts in SPPS. CEM Peptide Synthesis Support. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Merck/MilliporeSigma. (2024). Fmoc-Dap(Boc)-OH Product Specification & Handling. Sigma-Aldrich. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

Methods for introducing amine handles using Fmoc-dap hcl

Application Note: Strategic Introduction of Amine Handles via Fmoc-Dap·HCl Derivatives

Executive Summary

The introduction of primary amine handles into peptide sequences is a fundamental strategy for bioconjugation, stapling, and increasing solubility. While Lysine (Lys) is the standard, L-2,3-Diaminopropionic acid (Dap) offers a unique, shorter side chain (one methylene group vs. four in Lys). This structural difference significantly alters the physicochemical properties of the peptide, providing higher rigidity and a lower side-chain pKa (~6.3–8.2), which can be exploited for site-selective reactivity.

This guide details the methodologies for using Fmoc-Dap-OH·HCl and its orthogonally protected derivatives (Boc, Alloc, Mtt) in Solid-Phase Peptide Synthesis (SPPS).

Critical Material Analysis: The "HCl" Salt Trap

WARNING: A common error in SPPS is the attempted direct coupling of Fmoc-Dap-OH·HCl (the hydrochloride salt with a free side-chain amine) during chain elongation.

-

The Problem: If Fmoc-Dap-OH·HCl is activated (e.g., with HATU/DIPEA) while the side chain is unprotected, two catastrophic side reactions occur:

-

Beta-Lactamization: The free side-chain amine attacks the activated

-carboxyl intramolecularly, forming a 4-membered lactam ring. -

Branching/Polymerization: The side-chain amine acts as a nucleophile, reacting with the activated species of subsequent couplings.

-

-

The Solution:

-

For Mid-Sequence Insertion: You must use side-chain protected variants: Fmoc-Dap(Boc)-OH , Fmoc-Dap(Alloc)-OH , or Fmoc-Dap(Mtt)-OH .

-

For N-Terminal Insertion: Fmoc-Dap-OH·HCl can be used only as the final residue if the side chain is to be immediately functionalized or if the salt is carefully neutralized in the presence of a specific acylating agent (solution-phase strategy applied to solid phase).

-

Strategic Selection of Dap Derivatives

Choosing the correct derivative dictates the downstream workflow.

| Derivative | Protecting Group (PG) | Cleavage Condition | Application |

| Fmoc-Dap(Boc)-OH | tert-Butyloxycarbonyl | Acid (TFA) | Standard amine handle introduction. Amine is revealed only after global cleavage from resin. |

| Fmoc-Dap(Alloc)-OH | Allyloxycarbonyl | Pd(PPh₃)₄ / PhSiH₃ | Orthogonal. Amine is revealed on-resin while peptide is anchored. Ideal for stapling, dye labeling, or cyclization. |

| Fmoc-Dap(Mtt)-OH | 4-Methyltrityl | 1% TFA / DCM | Highly Acid Sensitive. Removed on-resin without cleaving the peptide or Boc groups. Useful for selective branching. |

| Fmoc-Dap(ivDde)-OH | ivDde | Hydrazine / DMF | Base Labile (Orthogonal). Useful when Pd chemistry is to be avoided. |

Detailed Protocols

Protocol A: Standard Amine Introduction (Fmoc-Dap(Boc)-OH)

Use this method to generate a primary amine handle on the final, cleaved peptide.

Reagents:

-

Fmoc-Dap(Boc)-OH (3-5 eq)

-

Coupling Reagent: DIC/Oxyma Pure or HATU (0.95 eq relative to AA)

-

Base: DIPEA (2 eq for HATU; none for DIC)

-

Solvent: DMF (N,N-Dimethylformamide)[1]

Step-by-Step:

-

Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 20 min.

-

Deprotection: Remove N-terminal Fmoc of the preceding residue using 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

-

Activation: Dissolve Fmoc-Dap(Boc)-OH and HATU in minimal DMF. Add DIPEA immediately before adding to resin.

-

Note: Pre-activation time should be < 2 mins to minimize racemization.

-

-

Coupling: Add mixture to resin. Shake at room temperature for 45–60 min.

-

Monitoring: Perform Kaiser Test. If blue (incomplete), recouple.

-

Elongation: Continue SPPS.

-

Final Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. The Boc group is removed, yielding the free amine on the Dap side chain.

Protocol B: Orthogonal On-Resin Functionalization (Fmoc-Dap(Alloc)-OH)

Use this method to attach a fluorophore or staple the peptide while it is still on the resin.

Reagents:

-

Catalyst: Pd(PPh₃)₄ (0.1 – 0.2 eq)

-

Scavenger: Phenylsilane (PhSiH₃, 10-20 eq) or Dimethylbarbituric acid.

-

Solvent: Dry DCM (Dichloromethane).

Step-by-Step:

-

Coupling: Incorporate Fmoc-Dap(Alloc)-OH using Protocol A.

-

Elongation: Complete the peptide sequence. Ensure the N-terminus is Fmoc-protected or capped to prevent interference.

-

Alloc Removal (Inert Atmosphere Required):

-

Wash resin with dry DCM (3x) to remove DMF traces (DMF can poison Pd catalysts).

-

Dissolve Pd(PPh₃)₄ and PhSiH₃ in dry DCM.

-

Add to resin and shake under Nitrogen/Argon for 30 min.

-

Repeat the treatment with fresh catalyst solution.

-

-

Washing (Critical):

-

Wash with DCM (3x).

-

Wash with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x) to remove Palladium black precipitates.

-

Wash with DMF (5x).

-

-

Functionalization: The Dap side chain is now free. React with activated fluorophore (e.g., FITC-NHS) or cyclize with an activated Asp/Glu residue.

Visual Workflow: Orthogonal Strategy

The following diagram illustrates the decision logic for selecting the correct Dap protection strategy.

Figure 1: Decision tree for selecting Fmoc-Dap derivatives based on downstream application requirements.

Scientific Rationale & Troubleshooting

Structural Implications (Dap vs. Lys)

Dap is often used to replace Lysine to probe the spatial requirements of receptor binding.

-

Distance: The side chain length is reduced by ~3.8 Å.

-

pKa Shift: The beta-amine of Dap has a pKa significantly lower (approx 6.3 - 8.5) than the epsilon-amine of Lys (approx 10.5).

-

Effect: At physiological pH (7.4), a significant fraction of Dap residues may be unprotonated (neutral), unlike Lysine which is cationic. This alters solubility and membrane permeability.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance or salt formation. | Use HATU/HOAt. Ensure base (DIPEA) is fresh. Double couple. |

| Precipitate in Alloc Step | Palladium aggregation. | Wash extensively with DTC (Sodium Diethyldithiocarbamate) to chelate Pd. |

| Loss of Peptide (Mtt) | Acid too strong during Mtt removal. | Use exactly 1% TFA in DCM. Add 5% TIS as a scavenger. Limit exposure to 2 min x 5 cycles. |

| Beta-Lactam Formation | Activated carboxyl with free side chain. | Never activate Fmoc-Dap-OH·HCl without side chain protection. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

-

Merzote, E., et al. (2020). Optimization of the Synthesis of Dap-Containing Peptides. Journal of Peptide Science. Retrieved from [Link]

-

Iris Biotech. (n.d.). Orthogonal Protecting Groups in SPPS. Retrieved from [Link]

Sources

Technical Guide: Strategic Handling of Fmoc-Dap Residues in Solid-Phase Peptide Synthesis

Executive Summary & Strategic Overview

L-2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid critical for engineering salt bridges, peptide stapling, and developing

The Central Challenge: Commercial Fmoc-Dap derivatives often arrive as hydrochloride (HCl) salts to ensure shelf stability. Failure to neutralize this salt during coupling results in immediate chain termination or low yields. Furthermore, the choice of side-chain protection—Boc (acid-labile) vs. Alloc (Pd-labile)—dictates the entire synthesis strategy.

This guide details the protocols for:

-

Neutralization: Handling Fmoc-Dap-OH·HCl salts.[1]

-

Elongation: Standard Fmoc removal.

-

Orthogonal Deprotection: Removing Alloc for on-resin cyclization.

-

Global Cleavage: Releasing the free amine using TFA.

Decision Matrix: Selecting the Right Derivative

Before synthesis, verify your building block. The downstream chemistry depends entirely on the side-chain protecting group (PG).

| Derivative | Stability | Removal Condition | Application |

| Fmoc-Dap(Boc)-OH | Acid Labile | TFA (Global Cleavage) | Linear peptides; introducing a primary amine. |

| Fmoc-Dap(Alloc)-OH | Pd Labile | Pd(PPh | Cyclic peptides (Lactams); Branched peptides. |

| Fmoc-Dap(Dde)-OH | Hydrazine Labile | 2% Hydrazine | Orthogonal labeling (risk of migration). |

Module A: Pre-Coupling Neutralization (Crucial Step)

Context: Many Fmoc-Dap derivatives are supplied as HCl salts. If you dissolve Fmoc-Dap-OH[2][3]·HCl in DMF and add a coupling reagent (e.g., DIC/Oxyma) without extra base, the amine remains protonated (

Protocol: In-Situ Neutralization

Reagents:

-

Coupling Reagent: HATU or DIC/Oxyma Pure

-

Base:

-Diisopropylethylamine (DIPEA)[1][2] -

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Calculate Stoichiometry: Use 4.0 eq of Amino Acid relative to resin loading.

-

Dissolution: Dissolve the Fmoc-Dap-OH·HCl in minimum DMF.

-

Neutralization (The "Extra" Base):

-

Standard coupling requires 8.0 eq DIPEA for 4.0 eq AA/HATU.

-

Correction: Add 1.0 additional equivalent of DIPEA per equivalent of Amino Acid to neutralize the HCl salt.

-

Total DIPEA = (2 × eq AA) + (1 × eq AA).

-

-

Activation: Add the coupling reagent (HATU/HBTU).

-

Coupling: Transfer to resin immediately. Reaction time: 45–60 mins.[4]

Expert Tip: Do not premix the base and AA for >5 minutes before adding the coupling agent, as Fmoc groups are slowly base-labile and can prematurely deprotect (auto-polymerization).

Module B: The Fmoc Deprotection Cycle

Dap residues can induce

Standard Protocol (Non-Aggregated Sequences)

-

Cycle:

-

Deprotect: 3 min (Flow wash).

-

Deprotect: 10 min (Batch incubation).

-

Wash: DMF (

min).

-

"Power" Protocol (Aggregated/Long Sequences)

-

Reagent: 20% Piperidine + 0.1 M HOBt (or Oxyma) in DMF.

-

Why? HOBt suppresses aspartimide formation (relevant if Asp is adjacent) and disrupts aggregation.

-

-

Cycle:

-

Deprotect: 5 min.

-

Deprotect: 15 min.

-

DCM Wash: Interject a DCM wash (

) before the final DMF wash to swell the resin differently and remove piperidine adducts.[5]

-

Module C: Orthogonal Side-Chain Deprotection (Alloc)

Context: Used when synthesizing cyclic peptides (e.g., Head-to-Side-Chain lactams).[7] You must remove the Alloc group while the peptide is still on the resin, without affecting the Fmoc group or the resin linkage.

Visualization: The Alloc Workflow

Caption: Workflow for Palladium-mediated Alloc removal. Note the critical metal scavenging step to prevent poisoning of subsequent coupling reactions.

Detailed Protocol

Reagents:

-

Catalyst: Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

).[3] Superior to Borane-dimethylamine complex for Dap. -

Solvent: Dry DCM (Dichloromethane).[2]

Steps:

-

Preparation: Wash resin

with dry DCM. Keep under Argon/Nitrogen flow. -

Cocktail Prep: Dissolve Pd(PPh

) -

Reaction: Add to resin. Shake in the dark for 30 mins.

-

Repeat: Drain and repeat step 2-3 once.

-

The "Black" Wash (Crucial): The resin will likely look grey/black due to Pd precipitation.

Module D: Global Cleavage & Side-Chain Removal

Context: Final step to release peptide and remove acid-labile groups (Boc, tBu, Trt, Pbf).[6] Warning: The Dap side chain is a primary amine. Upon cleavage, it becomes positively charged.

Cleavage Cocktail Selection

| Component | Standard (Cocktail K) | For Met/Cys Containing | Ratio (%) |

| TFA | Acid Source | Acid Source | 82.5% |

| Phenol | Plasticizer/Scavenger | Plasticizer | 5% |

| Water | Scavenger (tBu) | Scavenger | 5% |

| Thioanisole | - | Scavenger (Met/Cys) | 5% |

| TIPS | Scavenger (Trt) | Scavenger | 2.5% |

| EDT | - | Scavenger (Cys) | 2.5% (Optional) |

Protocol

-

Wash: Wash resin with DCM (

) to remove DMF (DMF prevents cleavage). Dry under N -

Incubation: Add Cocktail (10 mL per 1 g resin). Shake 2.5 – 3.0 hours.

-

Note: Dap(Boc) cleaves rapidly, but Pbf (Arg) or Trt (Asn/Gln) requires the full time.

-

-

Precipitation:

-

Filter filtrate into cold Diethyl Ether (

C). -

Centrifuge (3000 rpm, 5 min).

-

Decant ether. Repeat wash

.[5]

-

-

Lyophilization: Dissolve pellet in 50% Acetonitrile/Water (0.1% TFA) and freeze-dry.

Troubleshooting & Scientific Logic (E-E-A-T)

Issue 1: Incomplete Coupling of Fmoc-Dap

-

Cause: Failure to neutralize the HCl salt.

-

Fix: Ensure the extra equivalent of DIPEA is added. Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Dap is primary, Chloranil is reliable for checking aggregation issues).

Issue 2: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -Lactam Formation[12][13]

-

Mechanism: If Fmoc-Dap is at the N-terminus and the Fmoc is removed, the free

-amine can attack the side chain carbonyl if the side chain was activated (unlikely in standard SPPS) or if the side chain is deprotected and an activated carboxyl is nearby. -

Prevention: Keep the side chain protected (Boc/Alloc) until the very end or until the specific cyclization step is ready.

Issue 3: Alloc Removal Failure

-

Cause: Oxidized Palladium catalyst.

-

Fix: Use fresh catalyst. Ensure strictly anaerobic conditions (Argon blanket) during the Pd step.

Visualization: Logic Flow for Dap Usage

Caption: Decision tree for handling salt forms and protecting groups of Diaminopropionic acid.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Bachem. (2024). Fmoc-Dap derivatives and specifications. Bachem Product Catalog. Link

-

Merck (Novabiochem). (2023). Solid Phase Peptide Synthesis: Alloc Removal Protocol. Merck Millipore Technical Notes. Link

-

Thieriet, N., et al. (2000). Palladium-catalyzed allyl group removal in SPPS. Tetrahedron Letters. Link

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Application Note: Functionalization of Fmoc-Dap Side Chains via Click Chemistry

Executive Summary

The functionalization of peptide side chains is a cornerstone of modern drug discovery, enabling the development of stapled peptides, peptide-drug conjugates (PDCs), and fluorescent probes. Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap) presents a unique structural advantage: its short single-carbon side chain offers rigidity and close proximity to the peptide backbone, unlike the longer linkers of Lysine or Ornithine.

However, this steric proximity challenges standard functionalization. This guide details the robust incorporation of azide functionalities onto the Dap side chain and the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] We present two validated workflows: Direct Incorporation using pre-synthesized Fmoc-Dap(N

Strategic Pathways: Choosing Your Workflow

Before initiating synthesis, select the pathway that aligns with your resource availability and sequence complexity.

Table 1: Comparative Analysis of Functionalization Strategies

| Feature | Path A: Direct Incorporation | Path B: On-Resin Diazo Transfer |

| Precursor | Fmoc-Dap(N | Fmoc-Dap(Mtt)-OH (Commercial) |

| Workflow Complexity | Low (Standard SPPS) | High (Requires orthogonal deprotection) |

| Reagent Cost | High (Precursor is expensive) | Low (Reagents are commodity chemicals) |

| Atom Economy | High | Moderate (Requires excess diazo reagent) |

| Risk Profile | Low (QC of building block done by vendor) | Moderate (Incomplete transfer possible) |

| Recommended For | Routine synthesis, short peptides (<15 AA) | Large scale, multiple azide sites, cost-sensitive projects |

Visualizing the Workflow

The following diagram illustrates the convergence of both pathways toward the final "Clicked" peptide.

Figure 1: Strategic workflow for generating triazole-linked conjugates via Fmoc-Dap residues. Path A utilizes pre-functionalized building blocks, while Path B employs orthogonal protection and chemical conversion.

Protocol A: Direct Incorporation of Fmoc-Dap(N )-OH[1]

Critical Insight: Unlike standard amino acids, Fmoc-Dap(N

Materials

-

Fmoc-Dap(N

)-OH[1][2][3][4] -

Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

Resin: Rink Amide or Wang (0.3–0.6 mmol/g loading recommended to prevent aggregation)

Step-by-Step Procedure

-

Resin Swelling: Swell resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

-

Activation (Pre-mix):

-

Calculate 3.0 equivalents (eq) of Fmoc-Dap(N

)-OH relative to resin loading. -

Dissolve Amino Acid and 3.0 eq PyBOP in minimal DMF.

-

Add 6.0 eq DIPEA .

-

Note: Activate for only 1–2 minutes before adding to resin to minimize racemization.

-

-

Coupling:

-

Monitoring: Perform a Kaiser Test.

-

Blue beads: Incomplete coupling. Re-couple using fresh reagents (consider HATU for difficult sequences, but monitor carefully).

-

Colorless beads: Success.

-

-

Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF to cap unreacted amines.

Protocol B: On-Resin Diazo Transfer (The "DIY" Route)

This method converts a primary amine (Dap side chain) into an azide using Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl). This reagent is shelf-stable and safer than the explosive triflyl azide.

Materials

-

Fmoc-Dap(Mtt)-OH (incorporated into peptide)

-

Deprotection Cocktail: 1% TFA in DCM (v/v)

-

Diazo Transfer Reagent: ISA·HCl (commercially available or synthesized)

-

Catalyst: CuSO

[4]·5H -

Base: K

CO

Step-by-Step Procedure

-

Orthogonal Deprotection (Mtt Removal):

-

Wash resin with DCM (3x).[9]

-

Treat with 1% TFA in DCM (10 x 2 min). The solution will turn yellow initially (trityl cation).

-

Repeat until the solution remains colorless.

-

Crucial: Wash immediately with 5% DIPEA/DMF to neutralize the resin and prevent premature cleavage of the peptide from the linker (especially if using trityl linkers).

-

-

Diazo Transfer:

-

Validation:

-

Take a small resin aliquot.

-

Perform IR spectroscopy on the beads. Look for the characteristic azide stretch at ~2100 cm

. -

Perform a Kaiser test; it should be negative (no free amines remaining).

-

Protocol C: On-Resin CuAAC (Click Reaction)

Performing the click reaction on-resin is generally superior to solution-phase click for Dap residues because it prevents the aggregation often seen with hydrophobic triazoles and simplifies purification.

Reagents

-

Alkyne: 3–5 equivalents (e.g., Propargyl-PEG-Fluorophore).

-

Copper Source: CuSO

[4]·5H -

Reducing Agent: Sodium Ascorbate (NaAsc, 2.0 eq).

-

Ligand: TBTA or THPTA (1.0 eq) – Essential to protect Cu(I) from oxidation and prevent peptide degradation.

-

Solvent: Degassed DMF/Water (4:1).

Step-by-Step Procedure

-

Preparation:

-

Dissolve CuSO

and Ligand (TBTA) in water/DMF. -

Dissolve Alkyne in DMF.

-

Dissolve Sodium Ascorbate in water (Prepare fresh!).

-

-

Reaction:

-

Add Alkyne solution to the resin.

-

Add the Cu-Ligand complex.

-

Add the Ascorbate solution last to initiate the reduction to Cu(I).

-

Sparge with N

gas for 1 minute to remove oxygen. -

Cap the vessel and agitate for 6–16 hours at room temperature.

-

-

Copper Removal (Critical):

-

The resin will likely be blue/green. You must remove copper to prevent interference with cleavage or biological assays.

-

Wash with 0.1 M EDTA (pH 7.0) or sodium diethyldithiocarbamate solution in DMF (5 x 5 min).

-

Wash with DMF (5x), then DCM (5x).

-

-

Cleavage:

-

Proceed with standard TFA/TIS/Water cleavage (95:2.5:2.5).

-

Note: The triazole ring is stable to TFA.

-

Troubleshooting & Optimization

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling of Fmoc-Dap(N | Steric hindrance or poor activation. | Switch to PyBOP or HATU . Use microwave heating (50°C, 10 min). |

| Low Click Yield | Oxidation of Cu(I) to Cu(II). | Increase Ascorbate to 5 eq. Degass solvents thoroughly. Use THPTA ligand (more water-soluble). |

| Peptide Degradation | Oxidative damage by Copper. | Ensure strictly anaerobic conditions. Reduce reaction time. Add aminoguanidine. |

| Blue/Green Final Product | Copper contamination. | Wash resin with EDTA or 0.5% Sodium Diethyldithiocarbamate before cleavage. |

| Insoluble Peptide | Triazole causes aggregation. | Use a "Click-then-Cleave" strategy. Incorporate PEG linkers on the alkyne to improve solubility. |

References

-

BenchChem. Application Notes and Protocols for Incorporating Fmoc-L-Dap(N3)-OH into Peptides. Retrieved from .

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[1][7][10][11][12][13] Chemical Reviews, 108(8), 2952-3015.

- Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800.

- Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.

-

Aapptec. Fmoc-Dap(N3)-OH Technical Data. Retrieved from .

-

Chem-Impex. Fmoc-DAP-N3 Product Information. Retrieved from .

Disclaimer: This protocol is for research use only. Always consult Safety Data Sheets (SDS) for azides and copper salts before handling. Azides can be explosive; never use metal spatulas with neat organic azides and avoid concentrating azide solutions to dryness.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptideweb.com [peptideweb.com]

- 9. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. lifetein.com [lifetein.com]

- 12. UQ eSpace [espace.library.uq.edu.au]

- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Fmoc-Dap(HCl) Solubility in Peptide Synthesis